molecular formula C27H21ClN4O4 B2511671 N-(苯并[d][1,3]二氧杂环-5-基)-2-(3-(2-氯苄基)-8-甲基-4-氧代-3H-嘧啶并[5,4-b]吲哚-5(4H)-基)乙酰胺 CAS No. 1216526-24-7

N-(苯并[d][1,3]二氧杂环-5-基)-2-(3-(2-氯苄基)-8-甲基-4-氧代-3H-嘧啶并[5,4-b]吲哚-5(4H)-基)乙酰胺

货号 B2511671
CAS 编号: 1216526-24-7
分子量: 500.94
InChI 键: ZSUCMTHLTRHWLX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic molecule that may be related to various pharmacological research areas. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds involves standard organic synthesis methods, as seen in the synthesis of benzimidazoles and glyoxamide derivatives. For instance, the synthesis of benzimidazoles with selective neuropeptide Y Y1 receptor antagonist activity involved the alkylation of indole derivatives and subsequent functionalization . Similarly, the synthesis of N-aryl(indol-3-yl)glyoxamides as antitumor agents required the formation of the glyoxamide skeleton and optimization of substituents for enhanced activity . These methods could potentially be applied to the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound features several pharmacophoric elements, such as the benzodioxole and pyrimidoindole moieties. These structural features are reminiscent of the benzimidazole and indole derivatives discussed in the papers, which are known to interact with biological targets like the neuropeptide Y Y1 receptor and various cancer cell lines . The presence of these moieties in the compound suggests potential biological activity that could be explored through computational and experimental methods.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the functional groups present in its structure. The acetamide moiety, for example, is a common feature in the synthesis of quinazolinone derivatives with anticonvulsant activity . The reactivity of such groups under physiological conditions could lead to interactions with biological targets or metabolic transformation, which are important considerations in drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, stability, and lipophilicity, are crucial for its pharmacokinetic profile. While the papers do not provide direct data on the compound, they do discuss the importance of such properties in the context of drug design. For example, the solubility and lipophilicity of benzimidazole derivatives were likely considered to enhance receptor affinity and selectivity . Similarly, the stability of glyoxamide derivatives under physiological conditions would be important for maintaining antitumor activity .

科学研究应用

抗菌剂和抗氧化剂

N-(苯并[d][1,3]二氧杂环-5-基)-2-(3-(2-氯苄基)-8-甲基-4-氧代-3H-嘧啶并[5,4-b]吲哚-5(4H)-基)乙酰胺和类似化合物已证明具有有效的抗菌和抗氧化活性。这些化合物,包括带有苯并咪唑、苯并噻唑和吲哚部分的各种苯并二氮杂卓,已合成和表征。它们对一系列细菌和真菌表现出显着的体外抗菌活性,并具有很强的抗氧化活性 (Naraboli & Biradar, 2017)

A2B 腺苷受体的放射性配体

该化合物是 A2B 腺苷受体的选择性拮抗剂配体。它已被用作药理研究中的放射性配体,特别是用于结合测定以探索人 A2B 腺苷受体亚型的特性 (Baraldi et al., 2004)

抗惊厥活性

该化合物的类似吲哚衍生物已被合成并评估其抗惊厥活性。这些研究包括计算机分子对接,以建立与 Na+ 通道和 GABAA 受体的分子相互作用,证明了对最大电击试验和皮下戊四唑筛查均具有显着的抗惊厥活性 (Nath et al., 2021)

临床前开发中的微管蛋白抑制剂

N-(苯并[d][1,3]二氧杂环-5-基)-2-(3-(2-氯苄基)-8-甲基-4-氧代-3H-嘧啶并[5,4-b]吲哚-5(4H)-基)乙酰胺等化合物是有效的微管蛋白抑制剂,已合成用于临床前开发。这些化合物已通过复杂的核磁共振实验和 X 射线晶体学表征 (Knaack et al., 2001)

抗肿瘤剂

基于类似结构骨架的 N-芳基(吲哚-3-基)乙二酰胺已被合成并研究了其对各种癌细胞系(包括人宫颈癌和白血病)的细胞毒性作用。这些化合物显示出显着的 IC50 值,表明具有有效的抗肿瘤活性 (Marchand et al., 2009)

属性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O4/c1-16-6-8-21-19(10-16)25-26(27(34)31(14-29-25)12-17-4-2-3-5-20(17)28)32(21)13-24(33)30-18-7-9-22-23(11-18)36-15-35-22/h2-11,14H,12-13,15H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUCMTHLTRHWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。